9,10-Dibromophenanthrene
Overview
Description
9,10-Dibromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. While the provided papers do not directly discuss 9,10-Dibromophenanthrene, they offer insights into the synthesis, molecular structure, chemical reactions, and properties of various substituted phenanthrenes, which can be extrapolated to understand the characteristics of 9,10-Dibromophenanthrene.
Synthesis Analysis
The synthesis of substituted phenanthrenes is a topic of interest due to their potential applications in materials science and organic electronics. For instance, a practical synthesis for 9,10-bis(alkoxyphenyl)-2,7-diiodophenanthrenes has been described, which serves as a precursor for conjugated polymers . Another study reports the synthesis of 9-amino-10-arylphenanthrene derivatives through a catalyst-free cascade reaction . Additionally, the synthesis of 10-aryl-9-hydroxy- and 10-aryl-9-aminophenanthrenes has been achieved with good yields by reacting the anions of 9-phenanthrol and 9-aminophenanthrene with aryl halides . These methods highlight the versatility of synthetic approaches to phenanthrene derivatives, which could be adapted for the synthesis of 9,10-Dibromophenanthrene.
Molecular Structure Analysis
The molecular structure of phenanthrene derivatives is crucial for their electronic and optical properties. The papers discuss various substituted phenanthrenes, such as 9,10-diarylphenanthrenes , 9-iodo-10-organochalcogen-phenanthrenes , and 9,10-dihydro-3-formylphenanthrenes . These studies provide insights into the structural aspects of phenanthrene derivatives, which are important for understanding the molecular geometry and electronic distribution in 9,10-Dibromophenanthrene.
Chemical Reactions Analysis
Phenanthrene derivatives undergo a variety of chemical reactions that modify their structure and properties. For example, 9,10-diarylphenanthrenes can be synthesized through one-pot reduction reactions , and 9-aminophenanthrenes can be obtained via a one-pot reaction including Suzuki–Miyaura cross-coupling followed by a Dieckmann–Thorpe ring closure . The photochemical processes of phenanthrene derivatives have also been studied, revealing the formation of radical cations and other intermediates upon photolysis . These reactions are indicative of the reactivity patterns that could be expected for 9,10-Dibromophenanthrene.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenanthrene derivatives are influenced by their molecular structure. For instance, 9,10-dihydro-9-silaphenanthrene derivatives exhibit different photophysical properties compared to their carbon analogues, with larger Stokes shifts and phosphorescence quantum yields . The photochemical reaction of N-methylphenanthrene-9,10-dicarboximide with secondary amines demonstrates the reactivity of phenanthrene imides under light irradiation . Additionally, the synthesis and study of rotational isomers of 9,10-dinaphthylphenanthrene provide insights into the conformational dynamics of phenanthrene derivatives . These properties are relevant for understanding the behavior of 9,10-Dibromophenanthrene in various environments.
Scientific Research Applications
Bromination Reactions
- 9-Phenanthrol, closely related to 9,10-Dibromophenanthrene, undergoes bromination reactions, where dibromo-9-phenanthrol is converted to bromo-9-phenanthrol and further to dibromophenanthrene. These reactions are crucial in the synthesis of phenanthrene derivatives (Ōta & Shintani, 1987).
Biodegradation Studies
- Phenanthrene, which can transform into 9,10-Dibromophenanthrene, is studied for its biodegradation by endophytic fungus, highlighting its potential role in environmental bioremediation (Fu et al., 2018).
Metabolism Research
- Research on 9,10-Epoxy-9,10-dihydrophenanthrene, a related compound, explores its metabolism in rats, providing insights into the biological processing of similar aromatic hydrocarbons (Boyland & Sims, 1965).
Chemical Synthesis
- Sodium diethyl phosphite and triethyl phosphite react with 9,10-dibromophenanthrene to form phenanthrene, demonstrating a unique reaction pathway in chemical synthesis (Arbuzov & Bogonostseva, 1954).
Electrochemical Applications
- Poly-9,10-phenanthrenequinone, derived from a similar compound, shows promising applications in technologies like biosensors and supercapacitors due to its unique electrochemical properties (Genys et al., 2019).
Fungal Metabolism
- The white rot fungus metabolizes phenanthrene, forming compounds like trans-9,10-dihydroxy-9,10-dihydrophenanthrene, relevant to understanding the environmental fate of similar compounds (Bezalel et al., 1996).
Aerospace Materials
- DOPO-based phosphorus tetraglycidyl epoxy nanocomposites, synthesized from a related compound, have potential aerospace applications due to their mechanical, thermal, and flame retardant properties (Meenakshi et al., 2011).
Atmospheric Chemistry
- 9,10-Phenanthrenequinone, formed from phenanthrene's atmospheric reactions, is significant in understanding environmental and atmospheric chemistry (Wang et al., 2007).
Safety And Hazards
properties
IUPAC Name |
9,10-dibromophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVDACBKJRRYBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399891 | |
Record name | 9,10-dibromophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dibromophenanthrene | |
CAS RN |
15810-15-8 | |
Record name | 9,10-dibromophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-DIBROMOPHENANTHRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.